[2-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] naphthalene-2-sulfonate
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Overview
Description
[2-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] naphthalene-2-sulfonate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolo[3,2-a]benzimidazole core, a phenyl group, and a naphthalene-2-sulfonate moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] naphthalene-2-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]benzimidazole core, followed by the introduction of the phenyl group and the naphthalene-2-sulfonate moiety. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
[2-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The phenyl and naphthalene groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of functionalized derivatives with different chemical properties.
Scientific Research Applications
Chemistry
In chemistry, [2-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] naphthalene-2-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and dyes. Its structural features contribute to the development of materials with enhanced properties, such as increased stability and improved performance.
Mechanism of Action
The mechanism of action of [2-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] naphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in oxidative stress and inflammatory responses. By binding to these targets, it can influence cellular processes and exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [2-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] benzoate
- [2-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] toluene-4-sulfonate
Uniqueness
Compared to similar compounds, [2-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] naphthalene-2-sulfonate stands out due to its naphthalene-2-sulfonate moiety, which imparts unique chemical and physical properties. This structural feature enhances its solubility, stability, and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
[2-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] naphthalene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O4S2/c29-25-24(33-26-27-21-10-4-5-11-22(21)28(25)26)16-19-9-3-6-12-23(19)32-34(30,31)20-14-13-17-7-1-2-8-18(17)15-20/h1-16H/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHHMSLZRBELOW-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC=C3C=C4C(=O)N5C6=CC=CC=C6N=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC=C3/C=C/4\C(=O)N5C6=CC=CC=C6N=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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